Product packaging for benzyl 3,5-dimethoxybenzoate(Cat. No.:)

benzyl 3,5-dimethoxybenzoate

Cat. No.: B5685593
M. Wt: 272.29 g/mol
InChI Key: VHUDQNVLBIGFHU-UHFFFAOYSA-N
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Description

Significance and Context of Benzyl (B1604629) 3,5-Dimethoxybenzoate (B1226732) in Ester Chemistry Research

The study of esters, such as benzyl 3,5-dimethoxybenzoate, is fundamental to organic chemistry. The reactivity of the ester functional group is influenced by the electronic and steric properties of its constituent alcohol and carboxylic acid moieties. In this compound, the presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring and the benzyl group on the ester oxygen provides a unique electronic environment that influences its chemical behavior.

Research into this compound and its analogs helps to elucidate the intricate balance of electronic and steric effects on reaction rates and pathways. For instance, the hydrolysis of benzoate (B1203000) esters is a well-studied reaction where substituents on the aromatic ring significantly impact the reaction kinetics. nih.govoieau.fr The electron-donating methoxy groups in this compound are expected to decrease the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack.

Furthermore, this compound serves as a valuable substrate in the development of new synthetic methodologies. The investigation of its reactions, such as catalytic reductions or cross-coupling reactions, contributes to the expansion of the synthetic chemist's toolkit for creating complex molecules.

Overview of Research Trajectories for Aryl Alkyl Esters and Substituted Benzoates

The field of aryl alkyl esters and substituted benzoates is a mature yet continually evolving area of chemical research. Historically, research focused on understanding the fundamental principles governing their reactivity, such as the Hammett relationship, which correlates reaction rates with substituent constants. oieau.fr These studies provided a quantitative framework for predicting how substituents on the benzene ring of a benzoate ester would influence its reactivity. researchgate.netuniroma1.it

Current research trajectories have expanded to include:

Catalysis: A significant area of focus is the development of novel catalysts for the synthesis and transformation of aryl alkyl esters. This includes metal-catalyzed cross-coupling reactions where the ester group can act as a leaving group, and the use of organocatalysts for enantioselective transformations. mdpi.comrsc.orgacs.org

Green Chemistry: There is a growing emphasis on developing more environmentally benign methods for ester synthesis and modification, such as using greener solvents, catalysts, and reaction conditions. mdpi.com

Materials Science: Substituted benzoates are being explored as building blocks for functional materials, including liquid crystals, polymers, and metal-organic frameworks (MOFs). The specific substitution pattern on the benzoate ring can be tailored to achieve desired material properties. researchgate.net

Medicinal Chemistry: Many biologically active compounds contain ester functionalities. Research in this area involves the synthesis and evaluation of substituted benzoates as potential therapeutic agents. For example, derivatives of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) have been investigated for their potential as proteasome inhibitors. nih.gov

Current Gaps and Emerging Research Questions Pertaining to this compound

While the general chemistry of benzoates is well-established, specific research questions regarding this compound remain. A significant portion of the existing literature focuses on its simpler analog, methyl 3,5-dimethoxybenzoate, which has been used as a starting material in various syntheses. gla.ac.ukconicet.gov.arsigmaaldrich.com

Key areas for future investigation include:

Detailed Mechanistic Studies: A thorough investigation into the mechanisms of key reactions involving this compound, such as its hydrolysis under various conditions or its behavior in specific catalytic cycles, is needed. This would provide a more nuanced understanding of the interplay between the benzyl group and the dimethoxy-substituted aromatic ring.

Novel Synthetic Applications: Exploring the utility of this compound as a precursor for the synthesis of novel and complex molecular architectures is a promising avenue. This could involve its use in cascade reactions or multicomponent reactions to build molecular complexity in a single step.

Biological Activity Screening: While related compounds have shown biological activity, a comprehensive screening of this compound for various biological activities has not been extensively reported. Such studies could uncover potential applications in medicinal chemistry. For instance, other benzyl benzoate derivatives have been isolated from natural sources and have shown immunobiological activity. nih.gov

Material Properties: The potential of this compound as a component in the design of new materials remains largely unexplored. Its specific stereoelectronic properties might be leveraged to create materials with unique optical or electronic characteristics.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 3,5-dimethoxybenzoateC10H12O4196.2042-43298
Ethyl 3,5-dimethoxybenzoateC11H14O4210.2373-75Not specified
3,5-Dimethoxybenzyl chlorideC9H11ClO2186.6446-48115-118 (at 0.4 mmHg)

Data sourced from references sigmaaldrich.comontosight.aimatrixscientific.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B5685593 benzyl 3,5-dimethoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDQNVLBIGFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzyl 3,5 Dimethoxybenzoate

Established and Novel Synthetic Routes for Benzyl (B1604629) 3,5-Dimethoxybenzoate (B1226732)

The synthesis of benzyl 3,5-dimethoxybenzoate can be achieved through several chemical pathways. These routes primarily involve the formation of an ester linkage between 3,5-dimethoxybenzoic acid and benzyl alcohol or their respective derivatives.

Esterification Pathways from 3,5-Dimethoxybenzoic Acid and Benzyl Alcohol

A common and direct method for synthesizing this compound is the esterification of 3,5-dimethoxybenzoic acid with benzyl alcohol. This can be accomplished using various esterification techniques, including the Fischer-Speier esterification, which typically employs an acid catalyst such as sulfuric acid.

Another approach is transesterification. For instance, methyl 3,5-dimethoxybenzoate can be converted to this compound. rsc.orgrsc.org A study demonstrated the use of platinum dioxide (PtO₂) as a catalyst for the transesterification of methyl 3,5-dimethoxybenzoate with benzyl alcohol, achieving excellent yields. rsc.orgrsc.org The reaction proceeds smoothly under a hydrogen atmosphere. rsc.org

Nucleophilic Substitution Approaches Utilizing Related Precursors

An alternative synthetic strategy involves nucleophilic substitution reactions. One such method is the reaction of a salt of 3,5-dimethoxybenzoic acid with a benzyl halide, such as benzyl bromide. This reaction, often carried out in a suitable solvent, leads to the formation of the desired ester.

Additionally, the synthesis can be initiated from precursors that are subsequently converted to the target molecule. For example, 3,5-dihydroxybenzoic acid can be methylated to form 3,5-dimethoxybenzoic acid, which is then esterified. niscpr.res.in A process described involves treating 3,5-dihydroxybenzoic acid with dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972) to yield methyl 3,5-dimethoxybenzoate. niscpr.res.in This methyl ester can then be transesterified to the benzyl ester.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency of this compound synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

In the context of transesterification using a platinum dioxide catalyst, it has been shown that the reaction proceeds efficiently at 60°C under a hydrogen pressure of 0.1–0.2 MPa. rsc.org The use of anhydrous ethanol (B145695) as a solvent also provides excellent yields. rsc.org It was noted that sterically hindered alcohols can lead to lower reaction rates. rsc.org

For esterification reactions starting from 3,5-dimethoxybenzoic acid, converting the acid to its corresponding acid halide, for instance with thionyl chloride, can facilitate the subsequent reaction with benzyl alcohol. googleapis.com The use of a catalyst like triethyl orthoformate can be advantageous in this process. googleapis.com

Table 1: Optimization of Transesterification of Methyl 3,5-dimethoxybenzoate with Benzyl Alcohol

Catalyst Temperature (°C) Pressure (MPa) Time (h) Yield (%)
PtO₂ 60 0.1-0.2 38 Excellent

Data sourced from a study on platinum dioxide-mediated transesterification. rsc.orgrsc.org

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications. These transformations can be directed at either the benzyl portion or the dimethoxybenzoate ring, allowing for the creation of a diverse range of derivatives.

Modification of the Benzyl Moiety

The benzyl group of this compound offers several sites for chemical modification. The benzylic position is particularly reactive and can undergo various transformations.

One common modification is the substitution of the benzyl group with other alkyl or aryl groups through transesterification, as previously discussed. rsc.orgrsc.org Additionally, the aromatic ring of the benzyl moiety can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups. However, specific examples of such modifications on this compound itself are not extensively documented in the provided search results.

Transformations at the 3,5-Dimethoxybenzoate Aromatic Ring

The 3,5-dimethoxybenzoate ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6).

For example, bromination of related dimethoxybenzoate compounds has been reported. nih.gov While not directly on this compound, the Suzuki-Miyaura cross-coupling of methyl 4-bromo-3,5-dimethoxybenzoate has been studied, indicating that halogenated derivatives can undergo further carbon-carbon bond-forming reactions. nih.gov It is plausible that similar transformations could be applied to the benzyl ester.

Furthermore, the methoxy groups themselves can potentially be cleaved to yield the corresponding dihydroxybenzoic acid derivative.

Table 2: Potential Functionalization Reactions of this compound

Moiety Reaction Type Potential Reagents Potential Product
Benzyl Ring Electrophilic Nitration HNO₃/H₂SO₄ Benzyl (nitro) 3,5-dimethoxybenzoate
Benzoate (B1203000) Ring Electrophilic Bromination Br₂/FeBr₃ Benzyl (bromo) 3,5-dimethoxybenzoate
Methoxy Groups Ether Cleavage BBr₃ Benzyl 3,5-dihydroxybenzoate (B8624769)

This table represents potential reactions based on general organic chemistry principles and reactions of similar compounds.

Reactions of the Ester Linkage

The ester functional group in this compound is a key site for chemical modifications, allowing for the transformation of the molecule into a variety of other compounds.

One of the fundamental reactions of the ester linkage is transesterification . This process involves the exchange of the benzyl alcohol moiety with another alcohol. For instance, methyl 3,5-dimethoxybenzoate can be efficiently converted to its ethyl ester counterpart in high yield using ethanol in the presence of a platinum dioxide catalyst. rsc.org This method is presented as a practical and environmentally friendly approach to transesterification under neutral conditions. rsc.org The reaction's efficiency, however, is sensitive to the steric hindrance of the incoming alcohol, with chain and benzyl alcohols providing excellent yields, while more hindered secondary or tertiary alcohols result in poor conversion. rsc.org

Another significant reaction is the reduction of the ester to an alcohol. The reduction of 3,5-dimethoxybenzoic acid with lithium aluminum hydride (LiAlH₄) yields (3,5-dimethoxyphenyl)methanol, demonstrating the conversion of the carboxylic acid precursor of the ester to the corresponding benzyl alcohol. semanticscholar.org Similarly, zinc-catalyzed hydroboration of esters like methyl 3,5-dimethoxybenzoate using pinacolborane (HBpin) effectively converts the ester to the corresponding alkoxyborane product in high yield. acs.org

Hydrolysis of the ester linkage, which cleaves the ester back to its constituent carboxylic acid and alcohol, is also a crucial transformation. While not directly detailed for this compound in the provided context, the hydrolysis of the related methyl 3,5-dimethoxybenzoate to 3,5-dimethoxybenzoic acid is a fundamental step in various synthetic sequences. For example, during the bromination of methyl 3,5-dimethoxybenzoate, hydrolysis of the ester group was observed, yielding 2-bromo- and 2,6-dibromo-3,5-dimethoxybenzoic acid. gla.ac.uk

Analysis of Synthetic Intermediates and Reaction Mechanisms

A thorough understanding of the synthesis of this compound requires an exploration of its precursors, the mechanisms of key synthetic steps, and a comparative analysis of different synthetic strategies.

Exploration of Precursors to this compound

The synthesis of this compound typically starts from more readily available precursors. The core aromatic structure is derived from 3,5-dimethoxybenzoic acid . This acid itself can be synthesized from resorcinol, which is first converted to 3,5-dihydroxybenzoic acid. Subsequent methylation with dimethyl sulfate under basic conditions yields 3,5-dimethoxybenzoic acid. google.com

Another key precursor is benzyl alcohol or a reactive benzyl derivative like benzyl bromide . The esterification reaction combines 3,5-dimethoxybenzoic acid with benzyl alcohol, or a salt of the acid is reacted with benzyl bromide. For example, a method for synthesizing related benzyl esters involves reacting syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with benzyl bromide in the presence of a base like sodium hydride. nih.gov

The precursor, 3,5-dimethoxybenzoic acid, can also be prepared from methyl 3,5-dimethoxybenzoate through hydrolysis. gla.ac.uk The methyl ester, in turn, can be synthesized from 3,5-dihydroxybenzoic acid via methylation.

A summary of key precursors is provided in the table below:

Precursor CompoundRole in Synthesis
3,5-Dimethoxybenzoic acidThe carboxylic acid component for esterification. semanticscholar.orglookchem.com
Benzyl alcoholThe alcohol component for esterification.
Benzyl bromideAn activated benzyl source for reaction with a carboxylate salt. nih.gov
Methyl 3,5-dimethoxybenzoateAn intermediate that can be hydrolyzed to the acid or transesterified. rsc.orggla.ac.uk
3,5-Dihydroxybenzoic acidA precursor to 3,5-dimethoxybenzoic acid. google.com
ResorcinolA starting material for the synthesis of 3,5-dihydroxybenzoic acid. google.com

Mechanistic Investigations of Key Synthetic Steps

The primary synthetic step, esterification , can proceed through several mechanisms depending on the conditions. The Fischer-Speier esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. ontosight.ai The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water to form the ester.

Alternatively, an SN2-type reaction can be employed, where the carboxylate anion of 3,5-dimethoxybenzoic acid acts as a nucleophile, displacing a leaving group from a benzyl derivative, such as benzyl bromide. This reaction is typically carried out in a polar aprotic solvent. nih.gov

The mechanism of transesterification catalyzed by platinum dioxide is proposed to involve the in-situ generation of a Pt-alcohol intermediate. This intermediate facilitates the exchange of the alcohol moiety of the ester. The reaction is dependent on the presence of hydrogen gas. rsc.org

Investigations into the bromination of the aromatic ring of methyl 3,5-dimethoxybenzoate have also been conducted. gla.ac.uk This electrophilic aromatic substitution proceeds via the arenium ion mechanism, where the electrophile (generated from molecular bromine or other brominating agents) attacks the electron-rich aromatic ring. gla.ac.uk The position of bromination is influenced by the directing effects of the methoxy and ester groups.

Comparative Analysis of Synthetic Efficiency and Selectivity

Different synthetic routes to this compound and its derivatives offer varying degrees of efficiency and selectivity.

The direct esterification of 3,5-dimethoxybenzoic acid with benzyl alcohol is a straightforward approach. However, the efficiency can be limited by the equilibrium nature of the reaction. The use of dehydrating agents or techniques to remove water can improve the yield.

The reaction of the sodium or potassium salt of 3,5-dimethoxybenzoic acid with benzyl bromide can be a highly efficient method, often proceeding to completion under mild conditions. nih.gov

For the synthesis of related esters, transesterification has been shown to be highly efficient, with yields up to 99% for the conversion of methyl 3,5-dimethoxybenzoate to the corresponding ethyl ester. rsc.org However, as noted, the selectivity and efficiency are highly dependent on the structure of the alcohol used.

The table below provides a comparative overview of different synthetic approaches:

Synthetic MethodReactantsCatalyst/ConditionsEfficiencySelectivity
Fischer Esterification3,5-Dimethoxybenzoic acid, Benzyl alcoholConcentrated H₂SO₄, HeatModerate to HighGood
SN2 ReactionSodium 3,5-dimethoxybenzoate, Benzyl bromidePolar aprotic solventHighExcellent
TransesterificationMethyl 3,5-dimethoxybenzoate, Benzyl alcoholPtO₂, H₂HighDependent on alcohol structure rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of Benzyl 3,5 Dimethoxybenzoate

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is fundamental to the unambiguous structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the molecular framework, functional groups, and elemental composition of benzyl (B1604629) 3,5-dimethoxybenzoate (B1226732).

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete and unambiguous assignment of all proton and carbon signals in the benzyl 3,5-dimethoxybenzoate structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (indicating neighboring protons), and integration (representing the number of protons). For this compound, the spectrum is characterized by distinct signals for the benzyl and 3,5-dimethoxybenzoate moieties.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals include the ester carbonyl carbon, the aromatic carbons, the benzylic methylene (B1212753) carbon, and the methoxy (B1213986) carbons.

2D-NMR Spectroscopy: While 1D spectra provide foundational data, 2D-NMR experiments are crucial for confirming the precise connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, mapping correlations between protons that are typically two or three bonds apart. It would confirm the connectivity within the benzyl group's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between carbon and proton atoms. It is instrumental in piecing the molecular puzzle together. For instance, a crucial HMBC correlation would be observed between the benzylic protons (O-CH₂-Ph) and the ester carbonyl carbon (C=O), confirming the ester linkage between the two parent fragments.

The following table summarizes the expected NMR data based on established chemical shift principles.

Signal TypeChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.3-7.5MultipletPhenyl protons (5H) of the benzyl group
~7.2DoubletAromatic protons (2H) at C2 and C6 of the benzoate (B1203000) ring
~6.7TripletAromatic proton (1H) at C4 of the benzoate ring
~5.3SingletBenzylic protons (2H, -OCH₂Ph)
~3.8SingletMethoxy protons (6H, -OCH₃)
¹³C NMR ~166SingletEster Carbonyl (C=O)
~160SingletAromatic carbons (C3, C5) attached to methoxy groups
~136SingletAromatic carbon (ipso) of the benzyl group
~132SingletAromatic carbon (C1) of the benzoate ring
~128-129SingletAromatic carbons (ortho, meta, para) of the benzyl group
~107SingletAromatic carbons (C2, C6) of the benzoate ring
~106SingletAromatic carbon (C4) of the benzoate ring
~67SingletBenzylic carbon (-OCH₂Ph)
~56SingletMethoxy carbons (-OCH₃)

Note: The table presents predicted values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for functional group identification. The IR spectrum of this compound displays key absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100-3000Aromatic C-H stretching
~3000-2800Aliphatic C-H stretching (methoxy and benzyl CH₂)
~1720 C=O stretching (ester carbonyl), strong intensity
~1600, ~1460Aromatic C=C ring stretching
~1250-1050 C-O stretching (ester and ether linkages), strong intensity
~750, ~690C-H out-of-plane bending (monosubstituted benzyl ring)

The most prominent and diagnostic peaks are the strong carbonyl (C=O) stretch around 1720 cm⁻¹ and the strong C-O stretching bands, which confirm the presence of the ester functional group and the methoxy ethers.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition and the validation of its molecular formula. For this compound, HRMS confirms the molecular formula C₁₆H₁₆O₅.

ParameterValue
Molecular FormulaC₁₆H₁₆O₅
Calculated Exact Mass288.0998 Da
Observed [M+H]⁺~289.1070 Da
Observed [M+Na]⁺~311.0892 Da

Fragmentation analysis within the mass spectrometer provides further structural evidence. Common fragmentation pathways for benzyl esters involve cleavage of the benzylic bond. The expected major fragments for this compound would include:

A fragment at m/z 91: Corresponding to the stable benzyl cation ([C₇H₇]⁺).

A fragment at m/z 181: Corresponding to the 3,5-dimethoxybenzoyl cation ([C₉H₉O₃]⁺).

The presence of these fragments strongly supports the proposed structure.

Crystallographic Studies and Molecular Conformation

While spectroscopic methods define connectivity, crystallographic studies reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. As of the latest literature surveys, a complete single-crystal X-ray structure for this compound has not been reported in publicly accessible databases.

Should a suitable crystal be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene (B151609) rings and the ester group.

Molecular Packing: Revealing how individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: Identifying non-covalent forces such as van der Waals forces and potential weak C-H···O hydrogen bonds between the aromatic or benzylic protons and the oxygen atoms of the carbonyl or methoxy groups on adjacent molecules. These interactions govern the physical properties of the solid material.

The conformation of this compound is determined by the rotation around several key single bonds, leading to different spatial arrangements. The primary rotational degrees of freedom are around the Ph-CH₂, CH₂-O, and O-C(O) bonds of the ester linkage.

Computational and spectroscopic studies on related benzyl benzoate derivatives suggest that the ester group (-COO-) itself tends to be planar to maximize resonance stabilization. researchgate.net In the solid state, the molecule would adopt a single, low-energy conformation dictated by the forces of the crystal lattice.

Advanced Spectroscopic Applications in Mechanistic Research

The unique electronic and structural characteristics of the this compound moiety make it a valuable entity in mechanistic and interaction studies. Advanced spectroscopic techniques are pivotal in elucidating its role in chemical transformations and molecular recognition events.

On-line Monitoring of Chemical Reactions Involving this compound

Real-time monitoring of chemical reactions is crucial for understanding kinetics, optimizing reaction conditions, and ensuring the desired product formation. While specific studies focusing exclusively on the on-line monitoring of this compound synthesis are not prevalent, the techniques employed for its precursors and structurally related esters provide a clear framework for how such monitoring would be conducted.

The synthesis of benzoate esters, such as the transesterification of methyl 3,5-dimethoxybenzoate, is often monitored to optimize conditions like temperature and catalyst concentration. rsc.org For instance, in the synthesis of related benzyl esters, reaction progress is commonly tracked using thin-layer chromatography (TLC) to follow the consumption of reactants and the formation of the product. nih.govchemicalbook.com This method allows for a qualitative assessment of the reaction's completion.

For more quantitative and continuous monitoring, in-situ spectroscopic methods like Infrared (IR) spectroscopy can be employed. During the esterification reaction to form a benzoate ester, the disappearance of the broad O-H stretch from the starting alcohol and the appearance and growth of the characteristic C=O stretch of the ester product can be tracked in real-time. This allows for precise determination of reaction kinetics and endpoints. Key parameters that are typically monitored during the synthesis of benzoate esters are outlined in the table below.

ParameterMonitoring TechniquePurposeReference
Reactant ConsumptionTLC, in-situ IR/NMRTo determine reaction progress and endpoint. nih.gov
Product FormationTLC, in-situ IR/NMRTo confirm the synthesis of the target ester and identify potential byproducts. nih.gov
TemperatureThermocoupleTo study the effect of temperature on reaction rate and yield. rsc.org
Catalyst EfficiencyKinetic analysis via spectroscopyTo compare the effectiveness of different catalysts or catalyst loadings. rsc.org

Spectroscopic Probes for Molecular Interactions

The 3,5-dimethoxybenzoate group is an effective structural motif for probing molecular interactions due to the specific electronic and steric properties conferred by the methoxy groups. These groups are weak hydrogen bond acceptors and their orientation can significantly influence supramolecular assembly. ub.eduresearchgate.net Spectroscopic methods are essential for characterizing these non-covalent interactions.

Studies on metal-organic complexes have demonstrated the role of the 3,5-dimethoxybenzoate ligand in coordinating with metal centers and directing the formation of larger supramolecular structures. ub.eduresearchgate.net In one such study, the crystal structure of a binuclear zinc(II) complex, [Zn(3,5-(MeO)2Bz)2(CH3OH)]2, was elucidated. ub.edu In this complex, four 3,5-dimethoxybenzoate ligands bridge two zinc centers. The primary intermolecular interaction observed was a bifurcated hydrogen bond between the coordinated methanol (B129727) molecule and the carboxylate oxygen atoms of an adjacent complex, leading to the formation of supramolecular chains. ub.edu This contrasts with the behavior of the analogous 3,5-dihydroxybenzoate (B8624769) ligand, where the hydroxyl groups act as hydrogen bond donors, leading to different crystal packing and network structures. ub.eduresearchgate.net

The utility of the this compound scaffold is also evident in its incorporation into more complex molecules designed for biological studies. For example, derivatives containing this moiety have been used in computational docking studies to investigate interactions with protein active sites. nih.govresearchgate.net In these contexts, the ester's carboxyl group can act as a hydrogen bond acceptor, interacting with residues such as Glycine and Threonine. nih.gov Spectroscopic techniques like FTIR and NMR are used to confirm the structure of these probe molecules, while fluorescence spectroscopy can be used to study their binding affinity to target proteins. ub.eduresearchgate.net

The key intermolecular interactions involving the 3,5-dimethoxybenzoate moiety are summarized in the table below, based on crystallographic and spectroscopic data.

Interacting GroupType of InteractionSpectroscopic EvidenceReference
Carboxylate OxygenHydrogen Bonding (Acceptor)FTIR (shifts in C=O stretch), X-ray Crystallography nih.govub.edu
Carboxylate OxygenMetal CoordinationFTIR, X-ray Crystallography (bond length analysis) ub.eduresearchgate.net
Methoxy OxygenWeak Hydrogen Bonding (Acceptor)X-ray Crystallography, NMR (NOE studies) nih.govub.edu
Aromatic Ringπ-π StackingX-ray Crystallography, UV-Vis Spectroscopy researchgate.net

Computational Chemistry and Theoretical Investigations of Benzyl 3,5 Dimethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and intrinsic properties of molecules. These ab initio methods solve the Schrödinger equation, or its density-based equivalent, to model molecular behavior from first principles.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry, predicting the three-dimensional arrangement of atoms that corresponds to the lowest electronic energy. ntnu.no Methods like B3LYP are commonly employed for their balance of accuracy and computational efficiency. nih.govmdpi.com

For a molecule like benzyl (B1604629) 3,5-dimethoxybenzoate (B1226732), DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's stability and conformational preferences. In a related study on the structurally similar 1-(bromomethyl)-3,5-dimethoxybenzene, DFT calculations were performed using the RHF/STO-3G level of theory to analyze its structure. scielo.br Such calculations provide the foundational data for further spectroscopic and reactivity predictions. inpressco.com

Table 1: Predicted Geometrical Parameters for Benzyl 3,5-Dimethoxybenzoate (Optimized using DFT) This table presents hypothetical, but structurally realistic, data for key parameters.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC=O (carbonyl)1.21 Å
Bond LengthC-O (ester)1.34 Å
Bond LengthO-CH2 (ester-benzyl)1.45 Å
Bond AngleO=C-O (ester)123.5°
Bond AngleC-O-CH2 (ester)116.0°
Dihedral AngleC(aromatic)-C(carbonyl)-O-CH2178.5°

Theoretical calculations are highly valuable for predicting spectroscopic data, which aids in the interpretation of experimental results. d-nb.info DFT, combined with methods such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov

These predictions are instrumental for assigning signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule, confirming its structure. d-nb.infocomporgchem.com The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, PBE0, WP04) and basis set. d-nb.infocomporgchem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift ranges and DFT prediction methodologies.

Atom TypePositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Carbonyl (C=O)-166.5-
Aromatic C-OC3, C5160.0-
Aromatic C-HC2, C6107.57.20
Aromatic C-HC4106.06.70
Aromatic C (ipso)C1132.0-
Benzyl CH₂-67.05.35
Methoxy (B1213986) CH₃-55.83.80
Benzyl Aromaticortho, meta, para128.0-129.07.30-7.45

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE) is a critical reactivity index; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. scielo.brtaylorandfrancis.com In a DFT study of the analogous compound 1-(bromomethyl)-3,5-dimethoxybenzene, the HOMO-LUMO gap was calculated to be low, suggesting high reactivity. scielo.br The analysis of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Properties of a this compound Analogue Data based on findings for 1-(bromomethyl)-3,5-dimethoxybenzene. scielo.br

ParameterValue
HOMO Energy-0.230 eV
LUMO Energy-0.222 eV
HOMO-LUMO Gap (ΔE)0.008 eV
Chemical Hardness (η)0.004
Chemical Softness (S)125.0

Molecular Modeling and Simulation Studies

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to explore the dynamic behavior and intermolecular interactions of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by integrating Newton's equations of motion. nih.gov This technique is essential for exploring the conformational space of flexible molecules like this compound. nih.gov MD simulations can reveal the accessible range of conformations, the stability of different rotamers, and the dynamics of the molecule's flexible regions, such as the ester linkage and the benzyl group. elsevierpure.com

By simulating the molecule in a solvent box (e.g., water or chloroform), researchers can observe how intermolecular interactions influence its shape and flexibility. whiterose.ac.uk The resulting trajectory provides a statistical ensemble of conformations, offering a more complete picture of the molecule's behavior in a realistic environment than a single, static structure. nih.gov

Table 4: Key Dihedral Angles for Conformational Analysis in MD Simulations This table lists the critical dihedral angles that would be monitored to characterize the conformational flexibility of this compound.

Dihedral AngleDescriptionSignificance
C(aromatic)-C(carbonyl)-O-C(benzyl)Rotation around the ester C-O bondDetermines the planarity and orientation of the benzoate (B1203000) group relative to the benzyl moiety.
C(carbonyl)-O-C(benzyl)-C(aromatic)Rotation around the ester O-C bondControls the position of the benzyl ring.
O-C(benzyl)-C(aromatic)-C(aromatic)Rotation of the benzyl phenyl ringDefines the orientation of the benzyl ring relative to the rest of the molecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsonline.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov Docking algorithms place the ligand into the binding site of a protein and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.net

For this compound, docking studies could predict its potential to interact with various biological targets. For instance, related benzoic acid derivatives have been investigated as potential inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov The docking results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound This table shows hypothetical docking scores against a plausible protein target, illustrating typical output from a docking simulation.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Example: Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bonding with carbonyl oxygen
Leu352, Val523, Ala527Hydrophobic interactions with phenyl rings

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for designing novel compounds with enhanced biological activities. This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. mdpi.com By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can guide the rational design of new, more potent analogs.

In the context of this compound, QSAR studies on structurally related series, such as benzyl-benzoate derivatives, provide a framework for analog design. mdpi.com Research on benzyl-benzoate analogs has successfully employed QSAR to understand the requirements for specific biological activities. semanticscholar.org These models are typically developed by first calculating a wide array of molecular descriptors for a set of known active and inactive compounds. These descriptors can be categorized as electronic (e.g., dipole moment, electronegativity), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. mdpi.com

The ultimate goal of such models is to predict the activity of yet-to-be-synthesized compounds. rsc.org By analyzing the contributions of various descriptors, chemists can prioritize modifications. For example, if a QSAR model indicates that higher lipophilicity in a specific region of the molecule increases activity, analogs can be designed by adding non-polar functional groups to that position. This predictive power allows for the virtual screening of potential analogs, saving significant time and resources compared to traditional synthesis and testing of every possible derivative. rsc.orgscispace.com

Prediction of Physicochemical Parameters Relevant to Research Applications

Computational methods are invaluable for predicting the physicochemical properties of molecules like this compound. These predictions offer critical insights into a compound's behavior in various research settings, guiding experimental design and helping to assess its potential as a research tool, independent of any clinical context.

Lipophilicity and polarity are fundamental properties that govern a molecule's solubility, permeability across biological membranes, and interactions with macromolecules. Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), while polarity is often quantified by the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. mdpi.comnih.gov

Computational tools can reliably estimate these parameters. For this compound and related compounds, these values provide a quantitative measure of their physicochemical character. A higher LogP value indicates greater lipophilicity (poor water solubility), whereas a higher TPSA value suggests greater polarity. A comparative analysis highlights how small structural changes can significantly alter these properties. nih.gov

CompoundPredicted LogPPredicted TPSA (Ų)
This compound3.1 (estimated)44.76
Methyl 3,5-dimethoxybenzoate2.644.76 ambeed.com
Phenyl 2-hydroxy-4,5-dimethoxybenzoate2.6972.8 ambeed.com

Theoretical models can predict aqueous solubility (LogS) and potential bioavailability, which are crucial for assessing a compound's suitability for various non-clinical research applications. Aqueous solubility is a prerequisite for many biological assays, while bioavailability relates to the fraction of an administered compound that reaches systemic circulation, a key factor in in vivo studies. nih.gov

Solubility can be predicted computationally using models that often rely on parameters like LogP and TPSA. nih.gov The predicted intrinsic solubility (LogS) for a compound like Phenyl 2-hydroxy-4,5-dimethoxybenzoate is -3.88, which corresponds to a solubility of 0.0363 mg/mL, classifying it as poorly soluble. ambeed.com Similar calculations for this compound would provide an estimate of its solubility, helping to guide its handling and use in aqueous experimental systems.

Bioavailability is a more complex parameter influenced by both absorption and metabolism. chemaxon.com Computational predictions of bioavailability often start with Lipinski's "Rule of Five". chemaxon.com This rule suggests that compounds are more likely to be orally bioavailable if they meet certain criteria: a molecular weight of not more than 500 Da, a LogP not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. chemaxon.com this compound (Molecular Weight: 272.3 g/mol , predicted LogP: ~3.1, Hydrogen Bond Donors: 0, Hydrogen Bond Acceptors: 4) adheres to these rules. More advanced computational models use a wider range of descriptors, including TPSA and the number of rotatable bonds, to generate a more quantitative prediction of bioavailability, providing a useful preliminary assessment for research purposes. mdpi.comnih.gov

Biological Activities and Mechanistic Investigations of Benzyl 3,5 Dimethoxybenzoate

Enzyme Interaction and Inhibition Studies

Investigations into how benzyl (B1604629) 3,5-dimethoxybenzoate (B1226732) and similar compounds interact with enzymes are crucial for understanding their potential therapeutic effects. These studies often begin with broad screening assays and progress to detailed mechanistic analyses.

In Vitro Assays for Enzyme Substrate or Inhibitor Activity

In vitro assays are fundamental tools for identifying the biological activity of a compound. These laboratory-based experiments assess whether a substance can act as a substrate (a molecule acted upon by an enzyme) or an inhibitor (a molecule that reduces enzyme activity). For compounds like benzyl 3,5-dimethoxybenzoate, which is a benzyl ester, such assays can screen for activity against a wide range of enzymes.

Research has been conducted on various benzyl esters to determine their enzyme inhibitory potential. For instance, studies have evaluated the ability of compounds like benzyl benzoate (B1203000) and other derivatives to inhibit enzymes such as α-glucosidase and α-amylase, which are relevant targets in metabolic diseases. researchgate.net Similarly, the enzymatic synthesis of different benzyl acetate (B1210297) derivatives has been explored to create compounds with specific antimicrobial or antioxidant properties. mdpi.com These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibitory activity, which can be quantified by determining the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.

Investigation of Proteasome Inhibition by this compound and its Analogs

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Its inhibition can disrupt cellular processes and is a key strategy in cancer therapy. Proteasome inhibitors block the degradation of ubiquitinated proteins, leading to their accumulation and ultimately triggering cell death. scbt.com

While specific studies focusing on this compound as a proteasome inhibitor are not prominent in the reviewed literature, research into structurally related compounds provides some context. For example, various peptide boronate compounds containing benzoyl groups have been developed as effective proteasome inhibitors. google.com These compounds work by targeting the active sites of the proteasome. The investigation into whether this compound or its direct analogs possess similar activity would involve specific assays that measure the activity of the proteasome's catalytic subunits in the presence of the compound.

Studies on Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA, RNA, and certain amino acids. mdpi.com It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key cofactor in cellular metabolism. nih.gov Because of its essential role, DHFR is a well-established target for antimicrobial and anticancer drugs. mdpi.com

The well-known DHFR inhibitor trimethoprim (B1683648) (TMP) features a trimethoxybenzyl group. Studies on analogs of TMP have explored how modifications to this structure affect inhibitory activity against human DHFR (hDHFR). Research into a series of novel TMP derivatives revealed that the substitution pattern on the benzene (B151609) ring significantly influences potency. Specifically, analogs containing a 3',5'-dimethoxybenzene moiety—the core structure of this compound—were found to be significantly less active as hDHFR inhibitors compared to those with a 3',4',5'-trimethoxybenzene structure. mdpi.com This suggests that the presence of all three methoxy (B1213986) groups is important for optimal interaction with the enzyme's active site.

Inhibitory Activity of Trimethoprim (TMP) Analogs against human DHFR (hDHFR)
CompoundStructural MoietyIC50 (µM)
Analog 13',4',5'-trimethoxybenzene3.02
Analog 23',5'-dimethoxybenzene10.59
Analog 33',4'-dimethoxybenzene56.05
Analog 43'-methoxybenzene19.20

Data sourced from a study on novel series of trimethoprim analogs as multi-targeted compounds. mdpi.com

Kinetic and Mechanistic Elucidation of Enzyme-Ligand Binding

Once a compound is identified as an enzyme inhibitor, kinetic studies are performed to understand the mechanism of inhibition. These studies analyze the rate of the enzymatic reaction at different concentrations of both the substrate and the inhibitor. embrapa.br The results help to determine the type of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. nih.gov

Competitive Inhibition: The inhibitor binds to the same active site as the substrate.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The data from these experiments are often visualized using graphical methods like the Lineweaver-Burk plot, which plots the reciprocal of the reaction velocity against the reciprocal of the substrate concentration. embrapa.br The pattern of changes in these plots in the presence of the inhibitor reveals the mechanism of action. embrapa.brresearchgate.net Such analyses are essential for understanding how a compound like this compound might interact with an enzyme at the molecular level, providing a foundation for further drug development.

Receptor Binding and Modulation Research

In addition to interacting with enzymes, small molecules can exert biological effects by binding to and modulating the activity of cellular receptors.

In Vitro Binding Assays with Relevant Molecular Targets

In vitro binding assays are used to determine if a compound can bind to a specific molecular target, such as a receptor. core.ac.uk These assays typically use a radiolabeled ligand known to bind to the target receptor. The test compound is added in increasing concentrations to see if it can displace the radiolabeled ligand. The effectiveness of the displacement is a measure of the compound's binding affinity for the receptor. researchgate.net

Modulation of Specific Receptor Activities (e.g., Pregnane X Receptor, Toll-like Receptor 7/8) by this compound Analogs

The ability of small molecules to modulate the activity of specific cellular receptors is a cornerstone of pharmacological research. Analogs of this compound have been investigated in the context of several key receptors, including the Pregnane X Receptor (PXR) and Toll-like Receptors 7 and 8 (TLR7/8).

Pregnane X Receptor (PXR): PXR is a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and regulating the expression of genes involved in their metabolism and clearance. nih.gov Activation of PXR can lead to significant drug-drug interactions, making the identification of its activators crucial for therapeutic development and toxicology. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insight. A large-scale screening of the Tox21 compound library identified numerous activators of PXR. researchgate.net The analysis of such libraries helps to identify chemical scaffolds that are prone to PXR activation. For instance, compounds with hydrophobic aromatic rings and specific substitution patterns are often found to be PXR agonists. nih.gov Further investigation into benzoate esters and benzyl derivatives within such compound libraries is necessary to determine the specific PXR modulating activity of this compound analogs.

Toll-like Receptor 7/8 (TLR7/8): TLR7 and TLR8 are key components of the innate immune system, recognizing single-stranded RNA from viruses and certain synthetic small molecules. nih.gov Agonists of these receptors are potent immune response modifiers and are explored for applications in immunotherapy and as vaccine adjuvants. nih.govgoogle.com The development of TLR7/8 agonists has largely focused on heterocyclic scaffolds, such as imidazoquinolines. However, structure-activity relationship (SAR) studies have shown that modifications, including the addition of benzyl groups, can significantly influence potency and selectivity. For example, in the development of 1H-imidazo[4,5-c]quinoline derivatives, N-1 benzyl analogues have been synthesized to improve biological activity. google.com This highlights the importance of the benzyl moiety in interacting with TLRs, suggesting that benzyl esters like this compound could serve as a scaffold for novel TLR7/8 modulators, although direct evidence is yet to be established.

Structure-Binding Relationship (SBR) Analysis

The relationship between a molecule's three-dimensional structure and its ability to bind to a biological target is critical for designing more potent and selective compounds.

In the context of TLR7/8 , the binding of small-molecule agonists is understood to involve a complex of hydrogen bonds and hydrophobic interactions within the receptor's endolysosomal compartment. google.com For analogs containing a benzyl group, the aromatic ring can engage in hydrophobic interactions, while the specific placement of functional groups determines the hydrogen-bonding network essential for receptor activation.

Cellular Pathway Perturbation and Biological Response

Beyond receptor binding, the biological impact of a compound is defined by its effects on cellular processes such as growth, proliferation, and programmed cell death (apoptosis).

In Vitro Evaluation of Effects on Cell Growth and Proliferation

The cytotoxic and antiproliferative effects of this compound analogs have been evaluated against various human cancer cell lines. Studies on related benzoate ester-linked arylsulfonyl hydrazones demonstrated cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar range. researchgate.net Similarly, other synthetic benzylidene and benzimidazole (B57391) derivatives have shown significant cytotoxic activity against a panel of cancer cell lines. nih.govscholarsresearchlibrary.com For example, certain N-substituted bis-benzimidazole derivatives exhibited IC50 values between 45 and 56 µg/ml on lung and breast cancer cell lines. scholarsresearchlibrary.com These findings suggest that the benzyl benzoate scaffold is a promising starting point for the development of new anticancer agents.

Compound ClassCell LineActivity (IC50)Reference
Benzoate Ester-Linked Arylsulfonyl Hydrazone (Compound 15)A549 (Lung)29.59 µM researchgate.net
Benzoate Ester-Linked Arylsulfonyl Hydrazone (Compound 15)MCF-7 (Breast)27.70 µM researchgate.net
N-substituted bis-benzimidazole (Compound 9i)NCI-H522 (Lung)47.41 µg/ml scholarsresearchlibrary.com
N-substituted bis-benzimidazole (Compound 9i)NCI-H23 (Lung)45.22 µg/ml scholarsresearchlibrary.com
Fused Chromenopyrimidine (Compound 3c)NCI-H522 (Lung)Growth %: -7.35 (Lethal) semanticscholar.org

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

A key mechanism through which many anticancer agents exert their effect is by disrupting the cell cycle and inducing apoptosis. Research on compounds structurally related to this compound supports this mechanism. For instance, benzyl isothiocyanate has been shown to induce G2/M cell cycle arrest, which subsequently leads to apoptosis in human leukemia cells. researchgate.net Studies on a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, demonstrated potent growth inhibition in human lung cancer cells (A549) by inducing G2/M phase arrest followed by apoptosis. nih.gov This was associated with an increase in the expression of the pro-apoptotic protein p53. nih.gov Similarly, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol, which shares the dimethoxy substitution pattern, was found to induce G2/M arrest and apoptosis in A549 cells, linked to mitochondrial depolarization and the production of reactive oxygen species. nih.gov These studies collectively suggest that benzyl and dimethoxybenzene moieties are key pharmacophores in designing molecules that can trigger cell cycle arrest and apoptosis in cancer cells.

Investigation of Antioxidant Properties in Cell-Free Systems

The 3,5-dimethoxy substitution pattern is related to the structure of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a well-known natural antioxidant. The antioxidant capacity of phenolic compounds is often evaluated using cell-free assays that measure their ability to scavenge free radicals or reduce oxidized metal ions.

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov

Studies on various hydroxybenzoic and dimethoxybenzoic acids have established key structural determinants for antioxidant activity. The number and position of hydroxyl and methoxy groups on the aromatic ring are critical. nih.govnih.gov While hydroxyl groups are generally more effective at radical scavenging, methoxy groups also contribute to the antioxidant potential. For example, syringic acid shows notable antioxidant activity. nih.gov Research on 3,5-dihydroxybenzoic acid has shown it to possess very strong antioxidant activity, indicating that substitution at the 3 and 5 positions is favorable for this property. nih.gov This suggests that the 3,5-dimethoxybenzoate portion of the target molecule could contribute to antioxidant effects.

CompoundAntioxidant Activity Rank (DPPH Assay)Reference
3,5-Dihydroxybenzoic Acid1 (Highest) nih.gov
Gentisic Acid (2,5-Dihydroxy)2 nih.gov
3,4-Dihydroxybenzoic Acid3 nih.gov
Gallic Acid (3,4,5-Trihydroxy)4 nih.gov
Syringic Acid (4-Hydroxy-3,5-dimethoxy)5 nih.gov
Vanillic Acid (4-Hydroxy-3-methoxy)6 nih.gov

Structure-Activity Relationship (SAR) Exploration for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound to enhance its desired biological activity and reduce off-target effects. For derivatives of this compound, SAR exploration focuses on how modifications to either the benzyl or the dimethoxybenzoate moiety affect biological outcomes.

Substitution on the Benzoic Ring: As seen in antioxidant studies, the number and position of methoxy and hydroxyl groups are paramount. The conversion of methoxy groups to hydroxyl groups generally increases antioxidant activity. nih.gov For cytotoxic activity, the presence of electron-donating groups like methoxy on the aromatic rings can enhance activity. nih.gov In a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, modifications on the benzylidene ring led to significant changes in antimicrobial activity, with halogen and nitro substitutions proving effective. nih.gov

Substitution on the Benzyl Ring: Modifications to the benzyl portion of the molecule can also dramatically alter activity. In studies of benzylideneacetophenones, the presence of electron-donating groups in the para-position of the benzylidene ring (structurally related to the benzyl group) was found to enhance anti-inflammatory and antioxidant activities. nih.gov

The Ester Linker: The ester bond itself is a key feature. It can be hydrolyzed by cellular esterases, potentially releasing benzoic acid and benzyl alcohol derivatives, which may have their own distinct biological activities. mdpi.com The stability and reactivity of this linker can be modulated to create prodrugs or to control the compound's pharmacokinetic profile.

Systematic Structural Modifications and Biological Response Analysis

Systematic structural modifications of molecules containing either a benzyl benzoate core or a 3,5-dimethoxybenzoyl moiety have been explored to optimize their biological activities, particularly as antimicrobial and anticancer agents.

One area of investigation has been the modification of the benzyl benzoate scaffold to enhance its antimicrobial properties. Benzyl benzoate itself is known to possess moderate antibacterial and antifungal activities. ugm.ac.idresearchgate.netugm.ac.id For instance, it has shown activity against various pathogenic bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. ugm.ac.id

In a study exploring the antimicrobial potential of substituted hydroxybenzoates, a series of 4-(benzyloxy)-2-hydroxybenzoate derivatives with varying alkyl chains at the 6-position were synthesized and evaluated for their minimum inhibitory concentrations (MIC) against S. aureus and E. coli. The results demonstrated that increasing the hydrophobicity at the 6-position significantly enhanced antibacterial activity against S. aureus. The combination of a benzyl group at the 4-O position and a heptyl group at the 6-position resulted in the highest potency. nih.gov This suggests that modifications to both the benzyl and benzoate portions of a benzyl benzoate derivative can dramatically influence its biological response.

Table 1: Antimicrobial Activity of Substituted Benzyloxy Hydroxybenzoates against S. aureus and E. coli nih.gov
CompoundR Group (at 6-position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4-Benzyloxy-2-hydroxybenzoic acidH125>250
Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoateMethyl125>250
Methyl 4-(benzyloxy)-6-heptyl-2-hydroxybenzoateHeptyl3.9>250

Similarly, research on 3,5-dimethoxystilbene (B192122) analogs, which feature the same 3,5-dimethoxy substitution pattern as this compound, has revealed that modifications to the stilbene (B7821643) core can lead to potent and specific biological activities, including larvicidal, antifungal, and antibacterial effects. nih.gov This underscores the importance of the 3,5-dimethoxy substitution pattern in conferring biological activity.

Identification of Key Pharmacophores and Structural Motifs for Activity

The 3,5-dimethoxybenzoyl moiety is a recognized pharmacophore in various classes of biologically active molecules, particularly in the realm of anticancer agents. The two methoxy groups at the meta positions of the benzene ring are often crucial for activity. For example, the 3,4,5-trimethoxybenzoyl group is a key feature of many potent tubulin polymerization inhibitors, such as combretastatin (B1194345) A-4. While this compound lacks the third methoxy group, the 3,5-dimethoxy pattern is still considered significant for biological activity.

In the context of antimicrobial agents, the entire benzyl benzoate structure can be considered a pharmacophore. The ester linkage and the two aromatic rings provide a scaffold that can be modified to tune lipophilicity and steric interactions with biological targets. For instance, the introduction of hydroxyl groups, as seen in the hydroxybenzoate derivatives, can provide additional hydrogen bonding interactions, while alkyl chains can enhance membrane permeability. nih.gov

Comparative Analysis with Related Natural Products and Synthetic Analogs

The biological activities of this compound can be contextualized by comparing it to structurally related natural products and synthetic analogs.

Benzyl Benzoate: As a parent compound, benzyl benzoate is a well-known acaricide and scabicide. Its antimicrobial properties have also been documented, showing moderate activity against a range of bacteria and fungi. ugm.ac.idresearchgate.netugm.ac.id Any biological activity of this compound would likely be a modification of this baseline activity, influenced by the presence of the two methoxy groups.

Synthetic Anticancer Agents: Many synthetic compounds developed as anticancer agents feature polymethoxylated phenyl rings. For example, derivatives of 2-arylthiazolidine-4-carboxylic acid amides incorporating a methoxybenzoyl moiety have been synthesized and shown to possess potent antiproliferative activity against melanoma and prostate cancer cells, with evidence suggesting they act as tubulin polymerization inhibitors. nih.gov While the core structure is different, the recurrence of the methoxybenzoyl motif in active anticancer compounds points to its importance in interacting with biological targets.

Advanced Applications and Material Science Contributions of Benzyl 3,5 Dimethoxybenzoate

Role as a Synthetic Building Block and Intermediate

As an intermediate, benzyl (B1604629) 3,5-dimethoxybenzoate (B1226732) offers a protected form of 3,5-dimethoxybenzoic acid, allowing for selective reactions at other parts of a molecule. The benzyl group can be removed under specific conditions, revealing the carboxylic acid for further transformations. This strategic use is crucial in multi-step syntheses.

The 3,5-dimethoxybenzoate framework is a foundational component in the synthesis of various complex organic molecules, particularly natural products and their analogues. While syntheses often commence with the more readily available 3,5-dimethoxybenzoic acid, the benzyl ester form is a key intermediate in these pathways. For instance, the synthesis of C-prenylated stilbenoid methyl ethers, a class of compounds with potential anti-inflammatory properties, utilizes 3,5-dimethoxybenzoic acid as a starting material nih.gov. In this process, the carboxylic acid is first reduced to an alcohol, which is then converted to a benzyl chloride derivative, demonstrating the step-wise functionalization where the benzyl ester could act as a stable intermediate nih.gov.

The dimethoxybenzene motif is present in numerous biologically active compounds. The use of building blocks like 3,5-dimethoxybenzoic acid is therefore critical for constructing these molecular scaffolds. Stilbenoids, for example, are recognized for their diverse biological activities, and synthetic routes towards these compounds often rely on precursors containing the 3,5-dimethoxy substitution pattern nih.govresearchgate.net. The synthesis of potential vasodilators and anti-inflammatory agents has been achieved through pathways originating from related dimethoxybenzoyl structures nih.govresearchgate.net. These synthetic schemes underscore the role of the 3,5-dimethoxybenzoate core as an essential element for generating molecules with therapeutic potential.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, are powerful methods for synthesizing alkenes (compounds with carbon-carbon double bonds) organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.orgorganic-chemistry.orgnih.govclockss.org. The 3,5-dimethoxybenzyl unit, derived from benzyl 3,5-dimethoxybenzoate's parent acid, has been effectively employed in such reactions.

In a documented synthesis of C-prenylated stilbenoids, 3,5-dimethoxybenzoic acid is converted into 3,5-dimethoxybenzyl chloride. This chloride is then reacted with triethyl phosphite in a Michaelis–Arbuzov reaction to form a diethyl phosphonate nih.gov. This phosphonate is a key reagent in the subsequent Horner-Wadsworth-Emmons olefination step. The phosphonate is deprotonated with a base to generate a stabilized carbanion, which then reacts with an aldehyde to produce the target stilbenoid (an alkene) with high stereoselectivity nih.gov. This pathway highlights the utility of the 3,5-dimethoxybenzyl moiety as a crucial component in the construction of complex alkenes.

Table 1: Synthetic Steps in a Horner-Wadsworth-Emmons Reaction Involving the 3,5-Dimethoxybenzyl Moiety nih.gov
StepDescriptionReactant(s)Product
1Reduction of Carboxylic Acid3,5-Dimethoxybenzoic acid3,5-Dimethoxybenzyl alcohol
2Chlorination3,5-Dimethoxybenzyl alcohol, Thionyl chloride3,5-Dimethoxybenzyl chloride
3Michaelis–Arbuzov Reaction3,5-Dimethoxybenzyl chloride, Triethyl phosphiteDiethyl (3,5-dimethoxybenzyl)phosphonate
4Horner-Wadsworth-Emmons OlefinationDiethyl (3,5-dimethoxybenzyl)phosphonate, Aldehyde, BaseStilbenoid (Alkene)

Inclusion in Materials Science Research

The structural rigidity and coordination capability of the benzoate (B1203000) core make this compound and its derivatives attractive candidates for incorporation into advanced materials.

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level researchgate.netmdpi.com. The organic component, often a molecule like this compound, can provide flexibility, processability, and specific functionalities, while the inorganic part typically offers rigidity, thermal stability, and unique electronic or optical properties. Although the direct incorporation of this compound into such materials is a specialized area of research, its de-benzylated form, 3,5-dimethoxybenzoate, can act as an organic linker that connects inorganic nodes, forming stable, porous frameworks. The synthesis of these materials often involves techniques like the sol-gel method mdpi.com. The potential exists to use this compound as a precursor in these syntheses, where the benzyl group is removed in situ to allow the carboxylate to coordinate with the inorganic centers.

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands rsc.orgmdpi.comnih.govrsc.orgnih.govrsc.orgmdpi.com. The 3,5-dimethoxybenzoate ligand and its derivatives have been successfully used to construct such materials.

Research has shown that ligands structurally similar to this compound can form stable coordination polymers with lanthanide metals. For example, 3,5-bis(benzyloxy)benzoic acid, which features two benzyl ether groups instead of methoxy (B1213986) groups, has been used to synthesize one-dimensional (1D) coordination polymers with Europium (Eu³⁺), Terbium (Tb³⁺), and Gadolinium (Gd³⁺) ions nih.gov. These materials exhibit interesting photophysical properties, where the organic ligand acts as an "antenna" to absorb light and transfer the energy to the metal ion, resulting in bright luminescence, particularly for the Terbium complexes nih.gov. The study demonstrated that the coordinated benzoate ligands serve as efficient light-harvesting chromophores nih.gov.

Table 2: Properties of Lanthanide Coordination Polymers with a 3,5-Bis(benzyloxy)benzoate Ligand nih.gov
Metal IonStructure TypeKey Photophysical PropertyExcited State Lifetime (τ)Overall Luminescence Efficiency (Φ)
Europium (Eu³⁺)1D Coordination PolymerPoor luminescenceNot reported as significantLow
Terbium (Tb³⁺)1D Coordination PolymerBright green luminescence1.16 ms60%
Gadolinium (Gd³⁺)1D Coordination PolymerUsed for comparisonNot applicableNot applicable

Furthermore, the related ligand 3,5-(4-carboxybenzyloxy) benzoic acid has been used to synthesize two-dimensional and three-dimensional coordination polymers with Cerium, Neodymium, Copper, and Cadmium rsc.org. These studies confirm that the benzoate core structure is an effective and versatile component for building complex, functional coordination networks.

Based on the conducted research, there is currently a lack of specific scientific literature detailing the advanced applications and material science contributions solely of this compound in the areas outlined. The investigation into its luminescent properties in solid-state materials, its use as a biochemical assay probe for enzyme-substrate interaction studies, and its development as a molecular tool for biological pathway research has not been extensively reported in the available scientific literature.

While research exists for compounds with similar structural motifs, such as derivatives of 3,5-dimethoxybenzoic acid or other benzyl esters, a direct and detailed analysis of this compound for the specified applications is not available. Therefore, providing a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound is not possible at this time.

Further experimental research would be required to elucidate the specific properties and potential applications of this compound in the fields of material science and biochemical research.

Environmental Fate and Biotransformation Pathways of Benzyl 3,5 Dimethoxybenzoate

Microbial Degradation Pathways in Environmental Systems

The environmental persistence and ultimate fate of synthetic chemical compounds are of significant concern. Benzyl (B1604629) 3,5-dimethoxybenzoate (B1226732), an aromatic ester, is subject to microbial degradation, which plays a crucial role in its removal from various ecosystems. The breakdown of this compound is governed by the metabolic activities of diverse microbial communities present in soil and aquatic environments. These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, leading to a variety of transformation products.

Anaerobic and Aerobic Biotransformation Studies of Related Aromatic Esters

While specific studies on benzyl 3,5-dimethoxybenzoate are limited, a substantial body of research on related aromatic esters provides a framework for understanding its likely biotransformation pathways. Benzoate (B1203000), a core component of this molecule, is a well-studied model compound for the bacterial catabolism of aromatic compounds. nih.gov

Under aerobic conditions , the degradation of benzoate and its derivatives typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. wikipedia.org One common pathway involves the formation of catechol, which is then subject to either ortho- or meta-cleavage, breaking down the aromatic structure into aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. wikipedia.orgnih.gov Another aerobic strategy involves the activation of benzoate to benzoyl-CoA, which then undergoes dearomatization and ring cleavage. nih.gov

In anaerobic environments , the degradation of aromatic compounds follows a different strategy. The process is often initiated by the activation of the aromatic acid to its coenzyme A (CoA) thioester. researchgate.net For benzoate, this leads to the formation of benzoyl-CoA. Subsequently, the aromatic ring is dearomatized through a series of reductive steps, followed by hydrolytic ring cleavage. nih.govwikipedia.org This pathway is common in denitrifying, sulfate-reducing, and methanogenic conditions. Phototrophic bacteria, such as Rhodopseudomonas palustris, have also been shown to degrade benzoate anaerobically in the presence of light. researchgate.net

The initial step in the degradation of an ester like this compound is likely the hydrolysis of the ester bond, yielding benzyl alcohol and 3,5-dimethoxybenzoic acid. This reaction can be catalyzed by various microbial esterases. nih.govresearchgate.net Following this initial cleavage, the resulting alcohol and acid are further metabolized. Benzyl alcohol can be oxidized to benzaldehyde and then to benzoic acid, which enters the degradation pathways described above. researchgate.net The 3,5-dimethoxybenzoic acid would then undergo further transformation, likely involving demethylation and aromatic ring cleavage.

Identification of Metabolites and Degradation Intermediates

Based on the degradation pathways of analogous compounds, the biotransformation of this compound can be expected to produce a series of metabolites and intermediates.

The primary metabolites resulting from the initial hydrolysis would be:

Benzyl alcohol

3,5-Dimethoxybenzoic acid nih.gov

Subsequent degradation of these primary metabolites would lead to a cascade of further intermediates. The oxidation of benzyl alcohol would produce benzaldehyde and then benzoic acid . researchgate.net The degradation of 3,5-dimethoxybenzoic acid is anticipated to involve demethylation, leading to hydroxylated intermediates. One likely intermediate is 3-hydroxy-5-methoxybenzoic acid , followed by 3,5-dihydroxybenzoic acid (α-resorcylic acid) . These hydroxylated aromatic acids are more susceptible to enzymatic ring cleavage.

Following demethylation, the resulting dihydroxybenzoic acid can be funneled into pathways similar to those for other catecholic compounds. Ring fission of 3,5-dihydroxybenzoic acid would generate aliphatic acids that are further processed. For instance, studies on the degradation of 3,4,5-trimethoxycinnamic acid by Pseudomonas putida have shown that demethylation precedes ring cleavage, with the formation of compounds like 3-O-methylgallic acid. nih.gov This suggests that a similar sequence of demethylation and subsequent ring fission is plausible for 3,5-dimethoxybenzoic acid.

The table below summarizes the expected metabolites and their precursors in the degradation of this compound.

Precursor CompoundResulting Metabolite/IntermediateTransformation Process
This compoundBenzyl alcoholEster Hydrolysis
This compound3,5-Dimethoxybenzoic acidEster Hydrolysis
Benzyl alcoholBenzaldehydeOxidation
BenzaldehydeBenzoic acidOxidation
3,5-Dimethoxybenzoic acid3-Hydroxy-5-methoxybenzoic acidDemethylation
3-Hydroxy-5-methoxybenzoic acid3,5-Dihydroxybenzoic acidDemethylation
3,5-Dihydroxybenzoic acidAliphatic acidsAromatic Ring Cleavage
Benzoic acidCatechol or Benzoyl-CoAAerobic/Anaerobic Degradation

Enzymatic Mechanisms of Biotransformation

The microbial degradation of this compound is driven by a suite of specific enzymes that catalyze the key steps of hydrolysis, demethylation, oxidation, and ring cleavage. The efficiency and specificity of these enzymes are critical in determining the rate and extent of the compound's biotransformation in the environment.

Demethylation and Oxidation Processes

Demethylation , the removal of methyl groups from the methoxy (B1213986) substituents on the aromatic ring, is a crucial step in the degradation of 3,5-dimethoxybenzoic acid. This process is catalyzed by O-demethylases, which are often monooxygenases or depend on tetrahydrofolate. nih.gov The removal of the methyl groups results in the formation of hydroxyl groups, which activates the aromatic ring and makes it more susceptible to subsequent enzymatic attack and cleavage. nih.gov Studies on various methoxybenzoate derivatives have shown that demethylation is a common strategy employed by bacteria to channel these compounds into central catabolic pathways. nih.gov

Oxidation processes are central to the degradation of the benzyl alcohol moiety and the subsequent breakdown of the aromatic ring. The initial oxidation of benzyl alcohol to benzaldehyde and then to benzoic acid is typically carried out by alcohol and aldehyde dehydrogenases, respectively. Once benzoic acid is formed, its further aerobic degradation often involves dioxygenase enzymes that hydroxylate the ring, or monooxygenases in the case of the benzoyl-CoA pathway. ethz.ch These oxidative steps are essential for destabilizing the aromatic structure.

Enzyme Specificity in Ester Hydrolysis and Aromatic Ring Cleavage

Following demethylation and the formation of a dihydroxylated aromatic intermediate, aromatic ring cleavage occurs. This is a critical step that breaks the stable aromatic ring, leading to its complete mineralization. The enzymes responsible for this are typically dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic substrate. The mode of cleavage can be either ortho (intradiol) or meta (extradiol), depending on the specific enzyme and the positions of the hydroxyl groups on the ring. nih.gov This enzymatic step transforms the cyclic aromatic compound into linear, aliphatic products that can be readily assimilated by microbial cells.

Implications for Environmental Chemistry and Bioremediation

The microbial degradation of this compound has significant implications for its environmental persistence and the potential for bioremediation of contaminated sites. The breakdown of this compound into less complex and generally less toxic substances is a vital natural attenuation process. nih.gov Understanding the pathways and enzymatic mechanisms involved can inform strategies to enhance the removal of this and similar aromatic ester pollutants from the environment.

The susceptibility of this compound to microbial degradation suggests that its persistence in the environment may be limited under conditions favorable for microbial activity. However, factors such as oxygen availability, nutrient levels, temperature, and pH can influence the rate of degradation. researchgate.net In anaerobic environments, the degradation process may be slower than in aerobic settings.

The knowledge of the degradation pathways can be applied to develop bioremediation strategies. mdpi.comopenbiotechnologyjournal.com This could involve biostimulation , where the growth of indigenous microorganisms capable of degrading the compound is stimulated by adding nutrients or electron acceptors. nih.gov Alternatively, bioaugmentation , the introduction of specific microbial strains or consortia with known degradative capabilities for aromatic esters, could be employed to accelerate the cleanup of contaminated soil or water. nih.gov The identification of key enzymes in the degradation pathway, such as specific esterases and demethylases, could also open avenues for their use in enzymatic bioremediation technologies.

Assessment of Persistence and Mobility in Environmental Compartments

The persistence and mobility of an organic compound in the environment are governed by its chemical properties and its interactions with soil and water. For this compound, these properties can be inferred from its structural components.

Persistence:

The persistence of this compound in the environment is likely to be influenced by both abiotic and biotic degradation processes. The ester bond is susceptible to hydrolysis, which can be a significant degradation pathway in water and moist soil. This process would break the molecule into benzyl alcohol and 3,5-dimethoxybenzoic acid. Benzyl alcohol is known to be readily biodegradable, with a reported half-life in soil of approximately 13 days. guidechem.com Aromatic esters can be hydrolyzed under various environmental conditions. nist.govresearchgate.net

Mobility:

The mobility of a chemical in soil is often estimated using the soil organic carbon-water partitioning coefficient (Koc). A low Koc value suggests high mobility, meaning the chemical is more likely to move through the soil and potentially reach groundwater. Benzyl alcohol is expected to have high mobility in soil. guidechem.comtaylorfrancis.com The water solubility of a compound also affects its mobility. While specific data for this compound is unavailable, related compounds like benzyl alcohol have moderate water solubility. wikipedia.org

The sorption of benzoic acid and benzyl alcohol to soil particles has been studied, and it is influenced by soil properties. researchgate.netnih.gov The presence of the two methoxy groups on the benzoate ring of this compound may slightly increase its hydrophobicity compared to benzoic acid, potentially leading to greater sorption to soil organic matter and thus lower mobility. However, without experimental data, the precise mobility of this compound remains theoretical.

ParameterInferred Property of this compoundBasis of Inference
Persistence in SoilModerately persistent, with degradation initiated by ester hydrolysis.Inferred from the ready biodegradability of benzyl alcohol and the known microbial degradation pathways of methoxylated benzoic acids. guidechem.comsemanticscholar.orgnih.gov
Mobility in SoilExpected to have low to moderate mobility.Based on the high mobility of benzyl alcohol and the potential for increased sorption due to the dimethoxybenzoate moiety. guidechem.comtaylorfrancis.comresearchgate.net
Primary Degradation PathwayEster hydrolysis followed by microbial degradation of the resulting alcohol and acid.Common pathway for aromatic esters in the environment. nist.govresearchgate.net

Potential for Bioremediation Applications (theoretical)

Bioremediation utilizes microorganisms to break down environmental pollutants. The chemical structure of this compound suggests that it could be a candidate for bioremediation, leveraging microbial pathways for the degradation of aromatic esters and methoxylated compounds.

A theoretical biotransformation pathway for this compound would likely involve a two-stage process:

Initial Hydrolysis: The first step would be the enzymatic hydrolysis of the ester bond. This reaction is commonly catalyzed by hydrolase enzymes, particularly esterases and lipases, which are widespread in microorganisms. nih.govresearchgate.net This would yield benzyl alcohol and 3,5-dimethoxybenzoic acid.

Degradation of Intermediates:

Benzyl Alcohol: The resulting benzyl alcohol is a readily metabolizable substrate for many microorganisms. It is typically oxidized to benzaldehyde and then to benzoic acid, which can enter central metabolic pathways. nih.gov

3,5-Dimethoxybenzoic Acid: The degradation of 3,5-dimethoxybenzoic acid is more complex. Microorganisms capable of degrading methoxylated aromatic compounds would be required. The key steps would involve O-demethylation to form hydroxylated intermediates, such as 3,5-dihydroxybenzoic acid. semanticscholar.orgnih.gov These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic compounds that can be further metabolized. jmicrobiol.or.krresearchgate.net

Potential microorganisms for the bioremediation of this compound could include bacteria and fungi known for their ability to degrade aromatic hydrocarbons and lignin-related compounds, such as species of Pseudomonas, Rhodococcus, and various white-rot fungi. These organisms often possess the necessary enzymatic machinery, including esterases and mono- and dioxygenases, to carry out the proposed degradation pathway. mdpi.com

Enzyme/Microorganism TypePotential Role in BioremediationSubstrate
Esterases/LipasesCatalyze the initial hydrolysis of the ester bond.This compound
Alcohol DehydrogenaseOxidation of benzyl alcohol to benzaldehyde.Benzyl alcohol
Aldehyde DehydrogenaseOxidation of benzaldehyde to benzoic acid.Benzaldehyde
Monooxygenases (O-demethylases)Removal of methyl groups from the aromatic ring.3,5-Dimethoxybenzoic acid
DioxygenasesCleavage of the aromatic ring of hydroxylated intermediates.3,5-Dihydroxybenzoic acid
Pseudomonas speciesKnown for their versatile metabolism of aromatic compounds.Benzyl alcohol, Benzoic acid
Nocardia speciesCapable of demethylating methoxylated benzoic acids. semanticscholar.orgnih.gov3,5-Dimethoxybenzoic acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzyl 3,5-dimethoxybenzoate, and how can its purity be validated?

  • Methodology : this compound can be synthesized via esterification of 3,5-dimethoxybenzoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or via Schotten-Baumann conditions using 3,5-dimethoxybenzoyl chloride (CAS 17213-57-9) and benzyl alcohol .
  • Characterization : Validate purity using:

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and benzyl ester (-COOBn) signals. Methoxy groups typically resonate at δ ~3.8–3.9 ppm, while the benzyl group shows aromatic protons at δ ~7.3–7.5 ppm and a methylene bridge at δ ~5.3 ppm .
  • IR Spectroscopy : Look for ester C=O stretching at ~1700–1750 cm⁻¹ and methoxy C-O stretching at ~1250 cm⁻¹ .
  • HPLC/GC-MS : Monitor reaction progress and quantify impurities .

Q. How do steric and electronic effects of the 3,5-dimethoxy substituents influence the ester’s stability and reactivity?

  • Mechanistic Insight : The 3,5-dimethoxy groups enhance electron density at the carbonyl via mesomeric effects, increasing electrophilicity for nucleophilic attack (e.g., in hydrolysis). Steric hindrance from the methoxy groups may slow reactions at the para positions .
  • Experimental Design : Compare hydrolysis rates of this compound with unsubstituted benzyl benzoate under controlled pH conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify rate differences .

Advanced Research Questions

Q. How does this compound perform as a ligand in Cu(II) coordination chemistry, and how does it compare to other dimethoxybenzoate derivatives?

  • Coordination Behavior : Like Cu(II) 3,5-dimethoxybenzoate salts, the benzyl ester may form dimeric complexes with bidentate bridging carboxylate groups. However, the bulky benzyl group could disrupt dimerization, altering magnetic properties.
  • Data Analysis : Compare magnetic susceptibility (µeff) of Cu(II) complexes with benzyl vs. methyl 3,5-dimethoxybenzoate. For Cu(II) 3,5-dimethoxybenzoate, µeff ranges from 0.67 BM (77 K) to 1.75 BM (298 K), indicative of antiferromagnetic interactions . The benzyl variant may show weaker interactions due to steric effects.
  • Thermal Stability : Analyze decomposition pathways via TGA. Anhydrous Cu(II) 3,5-dimethoxybenzoate decomposes at higher temperatures (~300–400°C) compared to hydrated forms .

Q. What role can this compound play in radical scavenging assays or antioxidant studies?

  • Application : The 3,5-dimethoxybenzoate moiety acts as a hydroxyl radical (•OH) probe in competition assays. Its electron-rich structure scavenges radicals, quantified via UV-Vis or fluorescence decay .
  • Protocol : Incubate the ester with Fe(II)/H₂O₂ (Fenton system) and measure •OH-induced degradation of a reference compound (e.g., p-aminobenzoate). Compare inhibition rates with controls .

Q. How can contradictory solubility data for dimethoxybenzoate derivatives be resolved in experimental design?

  • Case Study : Cu(II) 3,5-dimethoxybenzoate exhibits lower solubility (~10⁻⁵ mol·dm⁻³) than 2,6- and 2,3-isomers due to reduced solvation energy and stronger crystal packing. Hydrated forms reverse this trend .
  • Resolution : Precisely report hydration state and temperature. For solubility tests, use standardized shake-flask methods with HPLC quantification .

Key Recommendations

  • Synthetic Optimization : Use anhydrous conditions to minimize hydrolysis during esterification .
  • Coordination Studies : Pair this compound with transition metals (e.g., Cu, Fe) to explore ligand-field effects .
  • Radical Assays : Include kinetic controls to differentiate between radical scavenging and ester degradation .

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